molecular formula C22H20F3N3O4 B2479116 2-((2-morpholinoquinolin-8-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 941909-50-8

2-((2-morpholinoquinolin-8-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2479116
CAS No.: 941909-50-8
M. Wt: 447.414
InChI Key: LWNYOYMZMCYVPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-((2-morpholinoquinolin-8-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide” is a complex organic compound that features a quinoline core, a morpholine ring, and a trifluoromethoxy phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-((2-morpholinoquinolin-8-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide” typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinoline core is replaced by a morpholine moiety.

    Attachment of the Trifluoromethoxy Phenyl Group: This step involves the coupling of the quinoline-morpholine intermediate with a trifluoromethoxy phenyl acetamide derivative, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions on the quinoline core or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline or phenyl derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, this compound may serve as a probe or inhibitor for studying specific biochemical pathways, particularly those involving quinoline derivatives.

Medicine

Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors, given the bioactive nature of quinoline and morpholine derivatives.

Industry

In industry, the compound could be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of “2-((2-morpholinoquinolin-8-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide” would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoline core could intercalate with DNA, while the morpholine ring might enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial drugs.

    Morpholine Derivatives: Compounds such as morpholine itself, which is used as a solvent and corrosion inhibitor.

    Trifluoromethoxy Phenyl Derivatives: Compounds like fluoxetine, which is used as an antidepressant.

Uniqueness

“2-((2-morpholinoquinolin-8-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide” is unique due to the combination of its structural features, which may confer distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

2-(2-morpholin-4-ylquinolin-8-yl)oxy-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N3O4/c23-22(24,25)32-17-7-5-16(6-8-17)26-20(29)14-31-18-3-1-2-15-4-9-19(27-21(15)18)28-10-12-30-13-11-28/h1-9H,10-14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNYOYMZMCYVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)OC(F)(F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.